(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide
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Overview
Description
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of (Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-allyl-6-nitrobenzo[d]thiazole.
Formation of Intermediate: The intermediate is formed by reacting 3-allyl-6-nitrobenzo[d]thiazole with acetic anhydride under reflux conditions.
Final Product: The final product, this compound, is obtained by treating the intermediate with a suitable base, such as sodium hydroxide, under controlled conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential antimicrobial and anticancer activities.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It interacts with cellular proteins and enzymes, disrupting their normal functions and leading to cell death. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes.
Comparison with Similar Compounds
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide can be compared with other benzo[d]thiazole derivatives, such as:
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
2-hydrazinobenzothiazole: Used as a corrosion inhibitor and studied for its electrochemical properties.
3-formylchromones: Known for their regio- and stereo-selective reactions.
The uniqueness of this compound lies in its specific structural features, such as the presence of the allyl and nitro groups, which contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(6-nitro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-3-6-14-10-5-4-9(15(17)18)7-11(10)19-12(14)13-8(2)16/h3-5,7H,1,6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFRYIKUOVGLAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C=C(C=C2)[N+](=O)[O-])CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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